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Compound of Interest

Compound Name: 2-Iodo-5-nitroaniline

Cat. No.: B1593984 Get Quote

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-Iodo-5-nitroaniline

Introduction
2-Iodo-5-nitroaniline, with the molecular formula C₆H₅IN₂O₂, is an aromatic compound of

significant interest in synthetic organic chemistry.[1][2] It serves as a versatile intermediate in

the synthesis of more complex molecules and pharmaceuticals due to its unique substitution

pattern, which includes an electron-donating amino group (-NH₂), and two electron-withdrawing

groups: a nitro (-NO₂) and an iodo (-I) group.[1] This combination of functional groups creates a

distinct electronic environment that is reflected in its spectroscopic data.

This guide provides a comprehensive interpretation of the nuclear magnetic resonance (¹H and

¹³C NMR), infrared (IR), and mass spectrometry (MS) data for 2-Iodo-5-nitroaniline. The

analysis is grounded in fundamental principles and supported by experimental data, offering

field-proven insights for researchers, scientists, and professionals in drug development. The

accurate characterization of such intermediates is a critical step in ensuring the structural

fidelity and purity of final products.[1]

Molecular Structure and Spectroscopic Overview
The structure of 2-Iodo-5-nitroaniline features a benzene ring substituted at positions 1, 2,

and 5. Understanding the interplay of these substituents is key to deciphering its spectra.
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Amino Group (-NH₂ at C1): A strong electron-donating group (activating) that increases

electron density at the ortho and para positions through resonance.[3][4]

Iodo Group (-I at C2): An electron-withdrawing group via induction due to its electronegativity.

It also exerts a "heavy atom effect" in ¹³C NMR.

Nitro Group (-NO₂ at C5): A powerful electron-withdrawing group (deactivating) that

significantly decreases electron density at the ortho and para positions.[3][5]

This guide will dissect how these electronic effects govern the chemical shifts, coupling

constants, vibrational frequencies, and fragmentation patterns observed in the respective

spectroscopic techniques.

¹H NMR Spectral Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the number, connectivity, and chemical environment of protons in a molecule. In aromatic

compounds, the chemical shifts of ring protons are highly sensitive to the electronic effects of

substituents.[6]

Analysis of Aromatic Protons
The 2-Iodo-5-nitroaniline molecule has three distinct aromatic protons on the benzene ring at

positions 3, 4, and 6.

H-6: This proton is ortho to the strongly electron-withdrawing nitro group and para to the

electron-donating amino group. The deshielding effect of the adjacent nitro group is

dominant, causing this proton to appear at the most downfield position.[3][6] It is coupled to

H-4 (meta-coupling).

H-4: This proton is ortho to the electron-donating amino group and meta to both the nitro and

iodo groups. The shielding from the ortho amino group shifts it upfield relative to other

protons deshielded by the nitro group.[3] It is coupled to H-3 (ortho-coupling) and H-6 (meta-

coupling), and thus appears as a doublet of doublets.

H-3: This proton is ortho to the iodo group, meta to the amino group, and para to the nitro

group. It experiences deshielding effects from both the iodo and nitro groups. It is coupled
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only to H-4 (ortho-coupling).

Experimental Data & Assignment
Experimental data reported for 2-Iodo-5-nitroaniline confirms this analysis.[7] The amine

protons (-NH₂) typically appear as a broad singlet, the exact position of which can vary with

solvent and concentration.[8]

Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

-NH₂ 4.84 s (singlet) -

H-3 6.70 d (doublet) 9.2

H-4 8.04
dd (doublet of

doublets)
J₁ = 8.8, J₂ = 2.4

H-6 8.55 d (doublet) 2.8

Source: Data from a

study on

decarboxylative

iodination, conducted

in CDCl₃ at 400 MHz.

[7]

The observed coupling constants are characteristic for aromatic systems: the large value (J ≈ 9

Hz) corresponds to ortho coupling between H-3 and H-4, while the smaller value (J ≈ 2.5 Hz)

represents meta coupling between H-4 and H-6.[4]

¹³C NMR Spectral Interpretation
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

For substituted benzenes, aromatic carbons typically resonate in the 120-170 ppm range.[6][9]

The chemical shifts are influenced by the electronic environment, with carbons bonded to

electronegative substituents shifted downfield.[9]

Analysis of Aromatic Carbons
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2-Iodo-5-nitroaniline has six unique carbon atoms in its aromatic ring.

C-2 (Iodo-substituted): The carbon atom directly bonded to iodine is expected to be

significantly shifted upfield due to the "heavy atom effect," a phenomenon that increases

shielding. This results in an unusually low chemical shift for an sp² carbon.

C-5 (Nitro-substituted): This carbon is attached to the strongly electron-withdrawing nitro

group and will be deshielded, appearing downfield.

C-1 (Amino-substituted): The carbon bearing the amino group is also significantly

deshielded.

C-3, C-4, C-6: These protonated carbons will have shifts influenced by the combined effects

of the three substituents.

Experimental Data & Assignment
Experimental ¹³C NMR data aligns with these predictions.[7]
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Carbon Assignment Chemical Shift (δ) ppm Rationale

C-2 (C-I) 80.7
Heavy atom effect of Iodine

causes significant upfield shift.

C-6 112.4
Influenced by ortho-NO₂ and

para-NH₂ groups.

C-4 125.9
Influenced by ortho-NH₂ and

meta-NO₂ groups.

C-3 135.63
Influenced by ortho-I and para-

NO₂ groups.

C-5 (C-NO₂) 139.3
Deshielded by the directly

attached nitro group.

C-1 (C-NH₂) 152.5
Deshielded by the directly

attached amino group.

Source: Data from a study on

decarboxylative iodination,

conducted in CDCl₃ at 100

MHz.[7]

Infrared (IR) Spectroscopy Interpretation
Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes
The IR spectrum of 2-Iodo-5-nitroaniline is dominated by absorptions from the amino and

nitro functional groups, as well as vibrations from the aromatic ring.
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Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Characteristics

Primary Amine
N-H Asymmetric &

Symmetric Stretch
3500 - 3300

Two sharp, medium-

intensity bands.[10]

N-H Bend (Scissoring) 1650 - 1580
Medium to strong

absorption.[10]

C-N Stretch

(Aromatic)
1335 - 1250 Strong absorption.[10]

Nitro Group
N-O Asymmetric

Stretch
1550 - 1475

Strong, characteristic

absorption.[1][11]

N-O Symmetric

Stretch
1360 - 1290

Strong, characteristic

absorption.[1][11]

Aromatic Ring C-H Stretch > 3000
Medium to weak,

sharp bands.

C=C Stretch 1600 - 1450
Multiple medium to

strong bands.

C-H Out-of-Plane

Bend
900 - 690

Pattern depends on

ring substitution.[12]

The presence of strong, distinct bands for both the N-H and N-O stretches provides

unambiguous evidence for the amino and nitro functionalities in the molecule.

Mass Spectrometry (MS) Interpretation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of molecular weight and structural features.

Molecular Ion and the Nitrogen Rule
The molecular formula C₆H₅IN₂O₂ gives a molecular weight of 264.02 g/mol .[1][13] According

to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even
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nominal molecular mass. 2-Iodo-5-nitroaniline contains two nitrogen atoms, and its molecular

ion peak (M⁺) is expected at an even value, m/z = 264.[8][14]

Key Fragmentation Pathways
Nitroaromatic compounds often exhibit characteristic fragmentation patterns involving the loss

of the nitro group and its components.[15][16]

Loss of Nitrogen Dioxide: A primary fragmentation pathway is the cleavage of the C-NO₂

bond, resulting in the loss of a neutral NO₂ radical (46 Da).

[M - NO₂]⁺ → m/z 218

Loss of Nitric Oxide: Another common fragmentation is the loss of a neutral NO radical (30

Da), often followed by subsequent losses.

[M - NO]⁺ → m/z 234

Loss of Iodine: Cleavage of the C-I bond results in the loss of an iodine radical (127 Da),

which is a very stable fragment.

[M - I]⁺ → m/z 137

These fragmentation pathways are crucial for confirming the presence and location of the

substituents on the aromatic ring.

[C₆H₅IN₂O₂]⁺˙
m/z = 264

Molecular Ion

[C₆H₅IN]⁺˙
m/z = 218- NO₂ (46 Da)

[C₆H₅IN₂O]⁺˙
m/z = 234

- NO (30 Da)

[C₆H₅N₂O₂]⁺
m/z = 137

- I (127 Da)

Click to download full resolution via product page
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Caption: Key fragmentation pathways for 2-Iodo-5-nitroaniline in Mass Spectrometry.

Standard Experimental Protocols
To ensure high-quality, reproducible data, standardized methodologies are essential.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-5-nitroaniline in ~0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to optimize magnetic field homogeneity.

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. For ¹³C

NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the

chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at δ 7.26

ppm for ¹H and δ 77.16 ppm for ¹³C).[7]

IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Scan: Record the spectrum of the sample. The instrument automatically ratios the

sample spectrum against the background to generate the final absorbance/transmittance

spectrum.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile

organic solvent like ethyl acetate or dichloromethane.
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC)

inlet.

Separation: The compound travels through the GC column, separating it from any impurities.

Ionization & Analysis: As the compound elutes from the column, it enters the mass

spectrometer ion source (typically Electron Ionization, EI). The resulting ions are separated

by their mass-to-charge ratio and detected.

Conclusion
The comprehensive spectroscopic analysis of 2-Iodo-5-nitroaniline provides a clear and

consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the

electronic environments of the proton and carbon atoms, with chemical shifts and coupling

patterns that are highly indicative of the 1,2,5-substitution pattern. IR spectroscopy confirms the

presence of the key amino and nitro functional groups through their characteristic vibrational

frequencies. Finally, mass spectrometry verifies the molecular weight and reveals logical

fragmentation pathways that correspond to the loss of its substituents. Together, these

techniques form a powerful and self-validating system for the unambiguous identification and

characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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